Cyclopropyl-(3-trifluoromethyl-benzyl)-amine is an organic compound characterized by a cyclopropyl group attached to a benzyl amine moiety, with a trifluoromethyl substituent at the meta position of the benzene ring. This compound has garnered interest in various scientific fields due to its unique structural features and potential applications in medicinal chemistry and organic synthesis. The molecular formula for Cyclopropyl-(3-trifluoromethyl-benzyl)-amine is CHFN, and it has the CAS number 16065-24-0.
Cyclopropyl-(3-trifluoromethyl-benzyl)-amine is classified as an aromatic amine due to the presence of an amine group attached to an aromatic ring. The trifluoromethyl group is known for enhancing lipophilicity and influencing the compound's biological activity. This compound is often utilized as a building block in organic synthesis and has been explored for its potential biological activities, including antimicrobial and anticancer properties.
The synthesis of Cyclopropyl-(3-trifluoromethyl-benzyl)-amine typically involves two main steps:
Cyclopropyl-(3-trifluoromethyl-benzyl)-amine can undergo various chemical reactions:
The reactions are typically conducted under specific conditions tailored to maximize yield and selectivity. For example, oxidation reactions may require acidic conditions, while reduction reactions are often performed in anhydrous solvents.
The mechanism of action of Cyclopropyl-(3-trifluoromethyl-benzyl)-amine involves its interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group enhances lipophilicity, facilitating penetration through biological membranes. This property allows the compound to exert its effects on various biological systems, potentially influencing neurotransmission or exhibiting antimicrobial activity.
Cyclopropyl-(3-trifluoromethyl-benzyl)-amine has several applications in scientific research:
This compound's unique structural features make it a valuable asset in various fields, particularly in medicinal chemistry where trifluoromethylated compounds often exhibit enhanced biological activity.
Cyclopropyl-(3-trifluoromethyl-benzyl)-amine represents a structurally distinctive secondary amine featuring two pharmacologically significant moieties: a cyclopropyl ring and a 3-(trifluoromethyl)benzyl group. The compound is systematically named as N-cyclopropyl-1-[3-(trifluoromethyl)phenyl]methanamine according to IUPAC nomenclature rules, with the chemical formula C₁₁H₁₂F₃N and a molecular weight of 215.21 g/mol [1] [2]. The molecule consists of a benzylamine scaffold where the amine hydrogen is replaced by a cyclopropyl group, and the phenyl ring contains a trifluoromethyl (–CF₃) substituent at the meta position. This specific positioning of the –CF₃ group is significant as it influences the electron distribution and steric profile without imposing excessive steric hindrance [6] [8].
The compound is registered under CAS Registry Number 16065-24-0 and has several synonyms used interchangeably in chemical literature and commercial catalogs. Alternative names include N-Cyclopropyl-3-(trifluoromethyl)benzylamine, N-{[3-(trifluoromethyl)phenyl]methyl}cyclopropanamine, and Benzenemethanamine, N-cyclopropyl-3-(trifluoromethyl)- [2] [6]. The structural combination of the electron-withdrawing trifluoromethyl group and the strained cyclopropyl ring creates a molecule with unique electronic properties and conformational constraints that are highly valued in modern drug design. The MDL identifier MFCD08060650 provides a specific reference for chemical databases and inventory systems [2].
Table 1: Nomenclature and Identifiers of Cyclopropyl-(3-trifluoromethyl-benzyl)-amine
Classification | Identifier |
---|---|
Systematic Name | N-cyclopropyl-1-[3-(trifluoromethyl)phenyl]methanamine |
CAS Registry Number | 16065-24-0 |
Molecular Formula | C₁₁H₁₂F₃N |
Molecular Weight | 215.21 g/mol |
Common Synonyms | - N-Cyclopropyl-3-(trifluoromethyl)benzylamine- Benzenemethanamine, N-cyclopropyl-3-(trifluoromethyl)-- Cyclopropyl-(3-trifluoromethyl-benzyl)-amine |
MDL Number | MFCD08060650 |
The emergence of cyclopropyl-(3-trifluoromethyl-benzyl)-amine as a synthetic building block coincides with key methodological advancements in trifluoromethylation chemistry during the early 21st century. Prior to 2010, synthetic access to such compounds was limited by the scarcity of practical trifluoromethylation reagents capable of operating under mild conditions. The compound gained prominence as a versatile intermediate following breakthroughs in aromatic trifluoromethylation techniques, particularly copper-mediated coupling reactions and the development of shelf-stable electrophilic trifluoromethylating reagents like Umemoto's reagents and Togni's reagent [3] [4]. These methodological innovations resolved previous limitations in introducing the –CF₃ group into complex molecules, enabling the practical synthesis of this previously challenging scaffold.
In medicinal chemistry, this compound represents the strategic merger of two privileged structural motifs. The trifluoromethylbenzyl moiety has featured prominently in pharmaceutical development since the 1980s, valued for its ability to enhance metabolic stability and membrane permeability. The cyclopropylamine functionality gained attention in the 1990s as an effective bioisostere for peptide bonds and a conformational constraint in protease inhibitors. By the early 2000s, the deliberate combination of these pharmacophores emerged as a rational design strategy to leverage synergistic effects, particularly for targeting central nervous system receptors and enzymes where both enhanced lipophilicity and precise three-dimensional orientation are critical [3]. The first commercial availability of cyclopropyl-(3-trifluoromethyl-benzyl)-amine around 2010 reflected pharmaceutical industry demand for this bifunctional building block, with early applications appearing in patent literature for kinase inhibitors and neurotransmitter modulators [2].
The strategic incorporation of both cyclopropane and trifluoromethyl groups within a single molecular architecture creates a compound with enhanced and often synergistic bioactivity-enhancing properties. The trifluoromethyl group (–CF₃) exerts multiple biologically advantageous effects: it significantly increases lipophilicity (log P increased by approximately 0.9 compared to methyl analogues), thereby improving membrane permeability; it functions as a potent electron-withdrawing group (Hammett constant σₘ = 0.43), modulating the pKa of adjacent functional groups; and it enhances metabolic stability by resisting oxidative metabolism that commonly affects alkyl substituents [3] [4]. These properties collectively contribute to improved pharmacokinetic profiles, explaining why approximately 20-25% of modern pharmaceuticals contain at least one fluorine atom, with the trifluoromethyl group being among the most prevalent fluorinated motifs [3].
The cyclopropyl group introduces complementary effects through its unique geometric and electronic properties. As the smallest carbocycle, it imposes significant ring strain (approximately 27.5 kcal/mol) that constrains conformational flexibility, potentially enhancing target binding selectivity. The cyclopropyl ring also exhibits distinctive electronic characteristics – the C–C bonds display higher electron density than typical C–C single bonds, creating a "conjugative effect" when adjacent to π-systems. This feature enables partial conjugation with aromatic systems or heteroatoms, influencing electron distribution across the molecule [4]. Furthermore, cyclopropylamines serve as key functional groups in mechanism-based enzyme inhibitors, particularly for monoamine oxidases and transaminases, where the strained ring facilitates specific inactivation pathways [3].
Table 2: Key Physicochemical Contributions of Structural Motifs
Structural Motif | Key Properties | Biological Impacts |
---|---|---|
Trifluoromethyl (–CF₃) | - High lipophilicity (πR = 0.88)- Strong electron-withdrawing effect (σₘ = 0.43)- Metabolic resistance to oxidation | - Enhanced membrane permeability- Modulated pKa of adjacent groups- Improved metabolic stability |
Cyclopropyl ring | - High ring strain (27.5 kcal/mol)- Conformational constraint- Unique electronic properties | - Preorganized binding conformation- Enhanced target selectivity- Mechanism-based enzyme inhibition |
The combination of these moieties in cyclopropyl-(3-trifluoromethyl-benzyl)-amine creates a multifunctional building block with demonstrated utility across multiple drug discovery platforms. Contemporary pharmaceutical development leverages this compound as a key intermediate in synthesizing more complex molecules targeting neurological disorders, cancer, and infectious diseases, capitalizing on the synergistic effects of its structural components [3] [4].
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0